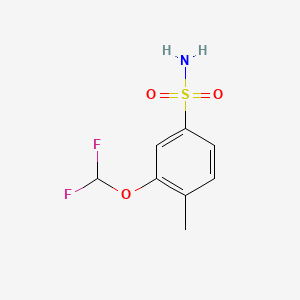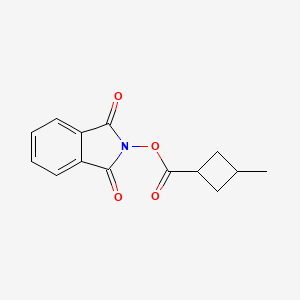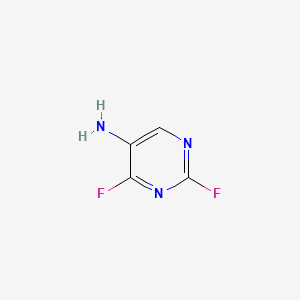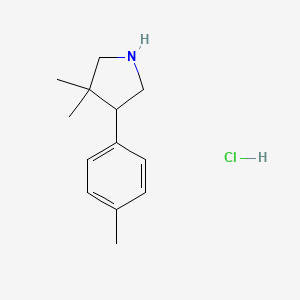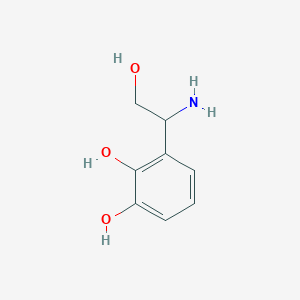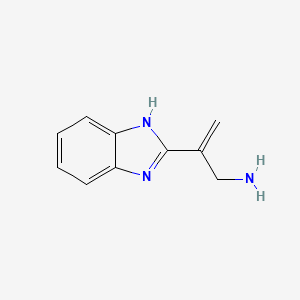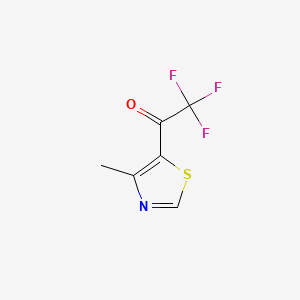
2,2,2-Trifluoro-1-(4-methylthiazol-5-yl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,2-Trifluoro-1-(4-methyl-1,3-thiazol-5-yl)ethan-1-one is a fluorinated organic compound that features a trifluoromethyl group attached to a thiazole ring
Méthodes De Préparation
The synthesis of 2,2,2-trifluoro-1-(4-methyl-1,3-thiazol-5-yl)ethan-1-one typically involves the reaction of 4-methyl-1,3-thiazole with trifluoroacetic anhydride under controlled conditions. The reaction is carried out in the presence of a base, such as pyridine, to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Analyse Des Réactions Chimiques
2,2,2-Trifluoro-1-(4-methyl-1,3-thiazol-5-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the trifluoromethyl group, forming new derivatives.
Common reagents and conditions for these reactions include the use of solvents like dichloromethane or acetonitrile, and reaction temperatures ranging from -20°C to 80°C, depending on the specific reaction.
Applications De Recherche Scientifique
2,2,2-Trifluoro-1-(4-methyl-1,3-thiazol-5-yl)ethan-1-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds, which are valuable in various chemical research and industrial applications.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein-ligand binding in biological systems.
Medicine: It is investigated for its potential use in drug development, particularly in designing new pharmaceuticals with improved bioavailability and metabolic stability.
Industry: The compound is used in the development of advanced materials, such as fluorinated polymers, which exhibit high thermal stability and chemical resistance.
Mécanisme D'action
The mechanism of action of 2,2,2-trifluoro-1-(4-methyl-1,3-thiazol-5-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The thiazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
2,2,2-Trifluoro-1-(4-methyl-1,3-thiazol-5-yl)ethan-1-one can be compared with other similar compounds, such as:
2,2,2-Trifluoro-1-(4-methyl-1,3-thiazol-2-yl)ethan-1-ol:
2,2,2-Trifluoro-1-(3,4,5-trichlorophenyl)ethan-1-one:
2,2,2-Trifluoroacetophenone: This compound lacks the thiazole ring, making it less versatile in biological applications but still valuable in organic synthesis.
The unique combination of the trifluoromethyl group and the thiazole ring in 2,2,2-trifluoro-1-(4-methyl-1,3-thiazol-5-yl)ethan-1-one makes it a distinctive compound with diverse applications and significant potential in various fields of research and industry.
Propriétés
Formule moléculaire |
C6H4F3NOS |
|---|---|
Poids moléculaire |
195.16 g/mol |
Nom IUPAC |
2,2,2-trifluoro-1-(4-methyl-1,3-thiazol-5-yl)ethanone |
InChI |
InChI=1S/C6H4F3NOS/c1-3-4(12-2-10-3)5(11)6(7,8)9/h2H,1H3 |
Clé InChI |
XYUFLSHUVILCMS-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(SC=N1)C(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


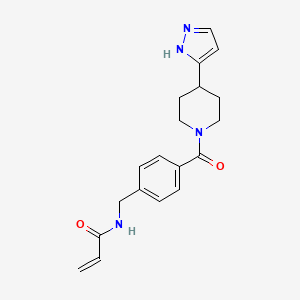
![rac-(1R,4R,5R)-spiro[bicyclo[2.2.2]octane-2,2'-[1,3]dioxolane]-5-carboxylicacid](/img/structure/B13521546.png)

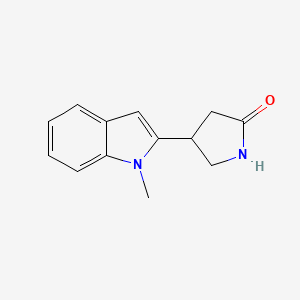
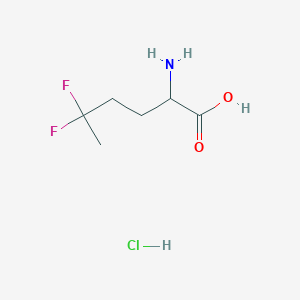

![Methyl 6-oxa-2-azaspiro[3.4]octane-7-carboxylate](/img/structure/B13521563.png)
